The compound 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione is a derivative of anthracenedione, a class of compounds known for their antitumor properties. Anthracenediones have been extensively studied due to their structural similarity to anthracyclines, which are well-established chemotherapeutic agents. The research on various anthracenedione derivatives aims to discover compounds with improved efficacy and reduced toxicity compared to existing cancer treatments.
The primary application of anthracenedione derivatives is in the field of oncology as antineoplastic agents. Compounds such as 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones have shown marked activity against leukemias and solid tumors in mice, with some derivatives undergoing preclinical toxicological evaluation due to their efficacy and therapeutic index1. Phase I clinical trials have also been conducted for certain derivatives, with one patient experiencing a partial response to the treatment, indicating the potential for these compounds in cancer therapy2.
Beyond their antineoplastic potential, some anthracenedione derivatives have demonstrated potent antifungal and antimicrobial activities. For example, 1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione has been found to be extremely effective against various strains of fungi, bacteria, and algae, with minimal inhibitory concentrations (MIC) below 2 ppm7. This suggests a possible role for these compounds in the treatment of infectious diseases and in agricultural applications as plant protectants.
The electrochemical properties of anthracenedione derivatives have been exploited for analytical purposes. Electrochemical detection following liquid chromatography has been applied to the quantitation of these compounds in physiological samples, with a detection limit of 2 ng for urine samples8. This technique offers a rapid and convenient method for monitoring the levels of anthracenedione derivatives in patients undergoing chemotherapy, which is crucial for optimizing dosing and minimizing side effects.
The synthesis of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione involves several intricate organic reactions. The general synthetic pathway includes:
The chemical reactions involving 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione include:
The mechanism of action for 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione primarily revolves around its role as an antitumor agent:
The physical and chemical properties of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione include:
The systematic chemical name "1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione" precisely defines this molecule's atomic connectivity according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature explicitly identifies: (1) the anthracenedione core (positions 9 and 10 as quinone carbonyls); (2) acetyloxy (-OC(O)CH₃) substituents at positions 1 and 8; and (3) an (acetyloxy)methyl (-CH₂OC(O)CH₃) group at position 3. Its molecular formula is C₂₁H₁₆O₈, corresponding to a molecular weight of 396.35 g/mol, as consistently documented across pharmacological and chemical databases [2] [5] [6]. Alternative designations include "3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate" and "Aloe-emodin Impurity A," reflecting its relationship to the parent anthraquinone aloe-emodin through complete O-acetylation of phenolic and hydroxymethyl groups [2] [6].
Table 1: Molecular Properties of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione | PubChem [1] |
Alternative Name | Triacetyl Aloe-emodin (Impurity A) | Simson Pharma [2] |
CAS Registry Number | 25395-11-3 | ChemicalBook [5] |
Molecular Formula | C₂₁H₁₆O₈ | LookChem [6] |
Molecular Weight | 396.35 g/mol | Simson Pharma [2] |
Appearance | Yellow solid | LookChem [6] |
Melting Point | 175-177°C | LookChem [6] |
XLogP3 | 2.4 (Predicted) | PubChem [1] |
Structural characterization reveals a planar anthraquinone framework with three acetyl modifications that profoundly influence molecular polarity and spectroscopic signatures. The acetyl groups at positions 1 and 8 represent esterified phenolic hydroxy groups, while the C-3 hydroxymethyl moiety of aloe-emodin is converted to an acetoxymethyl function. These modifications substantially reduce hydrogen-bonding capacity compared to the parent compound, increasing hydrophobicity as evidenced by the calculated partition coefficient (LogP ≈ 2.4) [1] [4]. Spectroscopic identification relies on characteristic patterns: infrared spectroscopy shows strong carbonyl absorptions at approximately 1760 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (quinone C=O), while nuclear magnetic resonance spectroscopy displays distinct acetyl methyl singlets between δ 2.2-2.4 ppm in the proton spectrum and corresponding carbonyl resonances at δ 168-170 ppm in the carbon-13 spectrum [6]. The compound's structural complexity generates distinctive chromatographic behavior essential for its detection in impurity profiling [7].
The emergence of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione as a characterized compound is intrinsically linked to twentieth-century investigations into aloe-derived anthraquinones. Aloe-emodin (1,8-dihydroxy-3-hydroxymethyl-9,10-anthraquinone) was first isolated from Aloe vera and related species in the early 1900s, with structural elucidation completed by the mid-century. The synthesis of its triacetyl derivative originated from analytical chemistry efforts to enhance chromatographic separation and purification of anthraquinone mixtures through derivatization [3] [6].
The compound was initially characterized as a chemical curiosity rather than a target molecule, serving primarily as a protected form of aloe-emodin during synthetic manipulations. Industrial synthesis protocols were subsequently developed through optimization of classical acetylation methodology. The standard preparation route involves treating aloe-emodin (CAS 481-72-1) with excess acetic anhydride under catalyzed conditions, typically employing pyridine or sodium acetate at approximately 50°C for 24 hours, achieving yields around 76% after purification [6]. Alternative synthetic pathways include bromination-oxidation sequences starting from 1,8-diacetoxy-3-methylanthraquinone, though these are less efficient [6].
Table 2: Historical Development Timeline of Triacetyl Aloe-emodin Chemistry
Period | Development Milestone | Significance |
---|---|---|
Early 1900s | Isolation and characterization of aloe-emodin | Foundation for understanding aloe-derived quinones |
1950-1970s | Development of acetylation protocols for anthraquinones | Enabled production of derivatives for analysis |
1975 | First reported synthesis of triacetyl derivative | Created reference material for analytical comparison |
Late 1990s | Identification as diacerein impurity | Recognized pharmaceutical significance |
2000s-Present | Standardization in pharmacopeial testing | Implementation in regulatory quality control |
The compound's significance expanded substantially with the pharmaceutical development of diacerein (diacetylrhein, CAS 13739-02-1) as an osteoarthritis treatment during the 1980s-1990s. During process optimization and impurity profiling studies, researchers identified Triacetyl Aloe-emodin as a process-related impurity arising from incomplete oxidation or acetylation side reactions during diacerein synthesis [6] [7]. This discovery established the compound's transition from chemical curiosity to pharmacologically relevant entity, necessitating rigorous analytical detection and quantification methods. Modern detection employs sophisticated chromatographic techniques including reversed-phase high-performance liquid chromatography with ultraviolet detection and liquid chromatography-mass spectrometry, providing detection limits below 0.05% relative to active pharmaceutical ingredients [7] [10].
Within pharmaceutical quality systems, 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione is formally designated as "Aloe-emodin Impurity A" or "Diacerein EP Impurity H," reflecting its status as a structurally defined impurity requiring monitoring during active pharmaceutical ingredient manufacturing. Its significance stems from its chemical relationship to rhein derivatives, particularly diacerein (1,8-diacetoxy-3-carboxyanthraquinone), a clinically employed interleukin-1β inhibitor for osteoarthritis management. Triacetyl Aloe-emodin emerges during synthesis either through incomplete oxidation of the C-3 hydroxymethyl precursor or via over-acetylation side reactions when reaction conditions are insufficiently controlled [6] [7].
Regulatory frameworks globally mandate strict control of impurities in active pharmaceutical ingredients, with guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use Q3A(R2) establishing reporting, identification, and qualification thresholds based on maximum daily dose. Consequently, pharmacopeial standards for diacerein monograph specifications typically include acceptance criteria for Impurity H not exceeding 0.15% of the active pharmaceutical ingredient peak area in chromatographic analyses [2] [7]. This stringent control necessitates development and validation of sensitive analytical methods capable of resolving structurally similar anthraquinones:
Table 3: Analytical Parameters for Diacerein EP Impurity H Quantification
Analytical Parameter | Specification | Methodology |
---|---|---|
Detection Technique | HPLC-UV at 254-285 nm | Absorption maxima matching anthraquinone chromophore |
Retention Characteristics | Distinct retention (RRT ≈ 1.8-2.0 relative to diacerein) | Reversed-phase C18/C8 columns |
Quantitation Limit | ≤0.03% w/w relative to active pharmaceutical ingredient | Validated impurity methods |
Specification Limit | Not more than (NMT) 0.15% | Pharmacopeial standards [2] |
Confirmatory Technique | LC-MS (m/z 397.1 [M+H]+) | High-resolution mass spectrometry [7] |
Specialty chemical suppliers provide certified reference material of Diacerein EP Impurity H (CAS 25395-11-3) explicitly manufactured according to current Good Manufacturing Practice standards for analytical applications. These materials are essential for method validation, system suitability testing, and quantitative impurity determination during release testing of active pharmaceutical ingredients. Certificates of Analysis accompanying these reference standards provide comprehensive characterization through multiple orthogonal techniques, including chromatographic purity (≥98%), spectroscopic identification, and moisture/residue analysis [2] [7] [10]. The compound's stability under recommended storage conditions (-20°C, protected from light) ensures consistent performance in quality control laboratories over extended periods [6] [8].
Beyond routine quality control, this impurity reference standard serves critical roles in pharmaceutical development activities including forced degradation studies, manufacturing process optimization, and regulatory submissions. During Abbreviated New Drug Application filings for generic diacerein products, comparative impurity profiles against reference-listed drugs must demonstrate equivalence, with Triacetyl Aloe-emodin serving as a key indicator of process consistency [7]. Recent analytical research has further explored its utility as a marker compound in botanical authentication, where its detection in aloe-derived preparations may indicate specific processing conditions or degradation patterns [10]. Nevertheless, its primary industrial significance remains firmly established within pharmaceutical quality assurance frameworks as a structurally defined impurity requiring vigilant monitoring throughout active pharmaceutical ingredient manufacturing and purification processes.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7